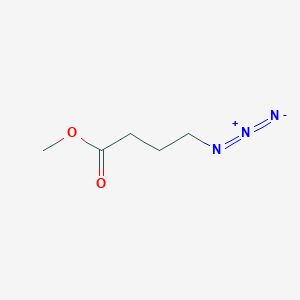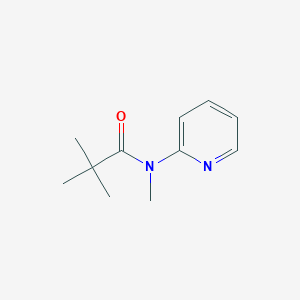
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Descripción general
Descripción
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, also known as OXA, is an organic acid with a wide range of applications in scientific research. OXA is a versatile compound that can be used in a variety of experiments and processes, including synthesis, biochemical and physiological effects, and mechanisms of action. OXA has been studied extensively and is used in both laboratory and industrial settings.
Aplicaciones Científicas De Investigación
Preparation of Hexadepsipeptide
“(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is used in the preparation of hexadepsipeptide . Hexadepsipeptides are a class of cyclic peptides that have shown potential in various biological applications, including antimicrobial and anticancer activities.
Synthesis of Amides, Esters, and Peptides
This compound is used as a reagent for activating the carboxylic group, which is crucial in the synthesis of amides, esters, and peptides . These compounds have wide applications in pharmaceuticals and biochemistry.
Production of Rivaroxaban
Rivaroxaban, an anticoagulant used for the prevention and treatment of various thromboembolic diseases, can be synthesized using "(2-Oxo-1,3-oxazolidin-3-yl)acetic acid" . Diseases that can be treated with Rivaroxaban include pulmonary embolism, deep venous thrombosis, myocardial infarction, angina pectoris, and others.
Antimicrobial Activity
Organophosphorus compounds, such as “(2-Oxo-1,3-oxazolidin-3-yl)acetic acid”, have been found to possess significant antimicrobial activity . They are used as pesticides, insecticides, and fungicides, and some derivatives are clinically useful anticancer drugs.
Life Science Research
“(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is used in life science research, particularly in fields like cell biology, genomics, and proteomics . It can be used in the development of new bioactive agents and in the study of biological processes.
Material Science
Polymeric organophosphorus compounds, which can be derived from “(2-Oxo-1,3-oxazolidin-3-yl)acetic acid”, are used in material science . They are used as flame retardants, contributing to the safety and durability of various materials.
Propiedades
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCFQBYLWXKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506544 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
CAS RN |
75125-23-4 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)





